molecular formula C27H20Cl2N2O3 B10890982 5-(4-chlorophenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-chlorophenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10890982
M. Wt: 491.4 g/mol
InChI Key: XBYGDRPPONGJPH-BZZOAKBMSA-N
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Description

4-(4-Chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes a pyrrol-2-one core, chlorobenzoyl, and chlorophenyl groups, as well as an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps:

    Formation of the Pyrrol-2-one Core: The initial step involves the formation of the pyrrol-2-one core through a cyclization reaction. This can be achieved by reacting appropriate precursors under acidic or basic conditions.

    Introduction of Chlorobenzoyl and Chlorophenyl Groups: The chlorobenzoyl and chlorophenyl groups are introduced through Friedel-Crafts acylation reactions. These reactions typically require the use of a Lewis acid catalyst, such as aluminum chloride, and are carried out under anhydrous conditions.

    Attachment of the Indole Moiety: The indole moiety is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction. This step requires the use of a palladium catalyst and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzoyl and chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones from hydroxyl groups.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

4-(4-Chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving indole derivatives.

    Industrial Applications: Potential use in the synthesis of advanced polymers or as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The chlorobenzoyl and chlorophenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorobenzoyl)piperidine
  • 4-(4-Chlorobenzoyl)-4-hydroxy-2,6-dimethyl-1,4-dihydropyridine
  • 4-(4-Chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline

Uniqueness

4-(4-Chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of a pyrrol-2-one core with indole, chlorobenzoyl, and chlorophenyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C27H20Cl2N2O3

Molecular Weight

491.4 g/mol

IUPAC Name

(4Z)-5-(4-chlorophenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C27H20Cl2N2O3/c28-19-9-5-16(6-10-19)24-23(25(32)17-7-11-20(29)12-8-17)26(33)27(34)31(24)14-13-18-15-30-22-4-2-1-3-21(18)22/h1-12,15,24,30,32H,13-14H2/b25-23-

InChI Key

XBYGDRPPONGJPH-BZZOAKBMSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C(/C(=C(\C4=CC=C(C=C4)Cl)/O)/C(=O)C3=O)C5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C(C(=C(C4=CC=C(C=C4)Cl)O)C(=O)C3=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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